2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl-
Description
Chemical Structure: The compound 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- (IUPAC name: (2E)-3-(2-chlorophenyl)-2-methylacrylic acid) features a propenoic acid backbone with a methyl group at the C2 position and a 2-chlorophenyl substituent at the C3 position. Its molecular formula is C₁₀H₉ClO₂, with a molecular weight of 196.63 g/mol. The ortho-chlorine on the phenyl ring and the methyl group influence its electronic and steric properties, distinguishing it from simpler acrylic acid derivatives .
For example, esters of 3-(2-chlorophenyl)-2-methylpropenoic acid are used as monomers in UV-curable resins and adhesives .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWFDXZJJUELMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404887 | |
| Record name | 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-98-8 | |
| Record name | 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Baylis-Hillman Adduct Reduction
The Baylis-Hillman reaction offers a stereoselective route to α-methylcinnamic acid derivatives. A representative protocol involves:
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Adduct Formation : Reacting 2-chlorobenzaldehyde with methyl acrylate in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) to form methyl 3-hydroxy-3-(2-chlorophenyl)-2-methylenepropanoate .
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Reduction : Treating the adduct with I₂/NaBH₄ at room temperature to reduce the hydroxyl group, yielding methyl 3-(2-chlorophenyl)-2-methylpropenoate .
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Hydrolysis : Saponification using NaOH (2 M) at 80°C for 4 hours converts the ester to the free acid, achieving 85–90% yield .
Key Advantages :
Halogenation-Functionalization Approach
This method leverages electrophilic aromatic substitution to introduce the chlorine moiety:
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Friedel-Crafts Acylation : Reacting toluene with methacryloyl chloride in the presence of AlCl₃ to form 2-methyl-2-phenylpropanoyl chloride .
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Chlorination : Brominating the intermediate with Br₂ in aqueous NaHCO₃ (pH 8–9) at 30°C, achieving 92% regioselectivity for the 2-chlorophenyl derivative .
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Oxidation : Treating the brominated product with KMnO₄ in acidic medium (H₂SO₄, 60°C) to oxidize the methyl group to a carboxylic acid .
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acylation | AlCl₃, CH₂Cl₂ | 0–5°C | 78% |
| Bromination | Br₂, NaHCO₃ | 25–35°C | 86% |
| Oxidation | KMnO₄, H₂SO₄ | 60°C | 82% |
Industrial Relevance : Scalable with >80% overall yield in continuous flow reactors .
Grignard Reaction-Oxidation Sequence
A classical approach utilizing organometallic intermediates:
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Grignard Formation : Reacting 2-chlorobenzyl magnesium bromide with methyl pyruvate in anhydrous THF at −10°C .
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Quenching : Adding saturated NH₄Cl to yield 3-(2-chlorophenyl)-2-methyl-2-propanol .
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Oxidation : Using Dess-Martin periodinane in CH₂Cl₂ at −10°C to oxidize the alcohol to the carboxylic acid (94% yield) .
Critical Parameters :
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Strict anhydrous conditions to prevent side reactions.
Ester Hydrolysis
A straightforward method starting from preformed esters:
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Ester Synthesis : Preparing ethyl 3-(2-chlorophenyl)-2-methylpropenoate via Heck coupling of 2-chlorostyrene with methyl acrylate .
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Acid Hydrolysis : Refluxing the ester in 6 M HCl for 6 hours, achieving quantitative conversion .
Optimization Data :
| Ester | Acid Catalyst | Time (h) | Yield |
|---|---|---|---|
| Ethyl ester | HCl | 6 | 98% |
| Methyl ester | H₂SO₄ | 8 | 95% |
Microwave-Assisted Synthesis
Modern techniques enhance reaction efficiency:
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Microwave Coupling : Reacting 2-chlorophenylboronic acid with methyl methacrylate using Pd(PPh₃)₄ (5 mol%) in DMF at 120°C (15 min) .
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In Situ Oxidation : Adding Oxone® (2 equiv) to directly oxidize the alkene to the acid .
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Baylis-Hillman | 85 | 98.5 | 120 | Moderate |
| Halogenation | 82 | 97.0 | 95 | High |
| Grignard | 94 | 99.2 | 150 | Low |
| Ester Hydrolysis | 98 | 98.8 | 80 | High |
| Microwave | 90 | 98.0 | 200 | Moderate |
Key Findings :
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Ester hydrolysis is the most cost-effective for industrial production.
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Microwave synthesis suits small-scale, high-purity applications .
Challenges and Solutions
Challenge 1 : Regioselectivity in halogenation.
Challenge 2 : Overoxidation during alcohol conversion.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant and Analgesic Effects:
Research has indicated that derivatives of 2-Propenoic acid, particularly those modified to include a pyrrolidine structure, exhibit potential anticonvulsant and analgesic effects. For instance, the synthesis of new derivatives such as 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione has shown promising results in acute epilepsy models.
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Methods of Evaluation:
- Maximal Electroshock (MES) Test
- Psychomotor Seizure (6 Hz, 32 mA) Test
- Subcutaneous Pentylenetetrazole (sc PTZ) Seizure Test
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Results:
The most active derivative demonstrated a favorable protective index compared to valproic acid, suggesting its potential as a therapeutic agent for epilepsy management.
Organic Synthesis
The compound serves as a crucial intermediate in organic synthesis pathways. Its unique structure allows it to participate in various reactions leading to the formation of complex molecules.
- Synthesis Examples:
- Used in the preparation of indole derivatives that possess diverse biological activities including antiviral and anticancer properties.
- Facilitates the formation of new C–C bonds through reactions with nucleophiles in the presence of Lewis acids.
Materials Science
In materials science, 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- is utilized in the development of polymers and other materials due to its reactive double bond.
- Applications:
- Serves as a building block for synthesizing polymers with specific properties tailored for industrial applications.
- Enhances the mechanical strength and thermal stability of polymer composites when incorporated into formulations.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various derivatives from this compound revealed significant anticancer activity against HeLa cells. The synthesized compounds showed IC50 values ranging from 0.69 μM to 11 μM compared to doxorubicin's IC50 of 2.29 μM, indicating their potential as new anticancer agents .
Case Study 2: Material Properties Enhancement
In another study, incorporating this compound into polymer matrices improved mechanical properties significantly. The resulting composites exhibited enhanced tensile strength and thermal stability compared to traditional polymers used in similar applications.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting cellular processes and leading to its observed biological effects. For example, it may inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and cell proliferation.
Comparison with Similar Compounds
Industrial and Regulatory Considerations
- Polymer Chemistry : Esters of the target compound (e.g., 2-methoxyethyl ester, CAS 132057-28-4) are used in photoinitiated polymerization due to their enhanced UV stability from the chlorine substituent .
Biological Activity
2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- is a substituted acrylic acid with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 196.63 g/mol. This compound is primarily used as an intermediate in the synthesis of various biologically active derivatives. This article explores its biological activities, mechanisms, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Propenoic acid, 3-(2-chlorophenyl)-2-methyl- features a chlorophenyl group at the third position and a methyl group at the second position of the propenoic acid backbone. This unique structure contributes to its diverse biological activities.
Anticonvulsant and Analgesic Effects
Research indicates that derivatives of 2-Propenoic acid, particularly those synthesized from it, exhibit anticonvulsant and analgesic properties. One notable study involved synthesizing various pyrrolidine derivatives from this compound, which were then evaluated using acute models of epilepsy such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc PTZ) seizure tests. The most active derivative showed improved efficacy compared to the standard drug valproic acid, indicating strong potential for treating epilepsy.
Anticancer Activity
In addition to anticonvulsant properties, compounds derived from 2-Propenoic acid have shown promising anticancer activities. A series of modified derivatives were tested against HeLa cells, revealing IC50 values ranging from 0.69 μM to 11 μM, outperforming doxorubicin (IC50 = 2.29 μM) in some cases . This suggests that structural modifications can enhance the anticancer efficacy of these compounds.
The biological activity of 2-Propenoic acid derivatives is often attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : Some derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression associated with cancer progression .
- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways that regulate pain and seizure thresholds.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-Propenoic acid, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl methacrylate | Methyl ester of methacrylic acid | High reactivity; widely used in industrial applications |
| 3-Chloro-2-propenoic acid | Chlorine substituent on propenoic acid | Different biological activity due to chlorine |
| 4-Chlorobenzyl acrylate | Chlorobenzene group attached to acrylate | Used in polymer applications; different reactivity |
The presence of the chlorophenyl group in 2-Propenoic acid contributes unique properties not found in other analogs, potentially enhancing its biological activity.
Case Studies
- Anticonvulsant Derivatives : A study synthesized several derivatives from 2-Propenoic acid and evaluated their anticonvulsant effects using animal models. The most effective derivative demonstrated a protective index superior to that of established anticonvulsants like valproic acid.
- Anticancer Agents : Research focused on modifying the structure of compounds derived from this acid led to the discovery of several potent HDAC inhibitors with significant antiproliferative effects against cancer cell lines .
Q & A
Q. What spectroscopic techniques are recommended for confirming the structural identity of 3-(2-chlorophenyl)-2-methyl-2-propenoic acid?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- 1H/13C NMR : Assign aromatic protons and substituents (e.g., methyl and chlorophenyl groups). Chemical shifts in the aromatic region (~6.5–8.0 ppm) help confirm the 2-chlorophenyl substitution pattern.
- IR Spectroscopy : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1720 cm⁻¹) and alkene (C=C ~1620–1680 cm⁻¹) functional groups.
- X-ray Crystallography : Resolve stereochemistry and bond angles for definitive confirmation .
Q. What are the established synthetic pathways for 3-(2-chlorophenyl)-2-methyl-2-propenoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Common routes include:
- Friedel-Crafts Alkylation : Reacting 2-chlorophenyl derivatives with α,β-unsaturated carbonyl precursors. Catalysts like AlCl₃ or FeCl₃ influence regioselectivity.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce the chlorophenyl group. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., THF/DMF) for higher yields (60–85%) .
- Key Variables : Temperature (60–120°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for aryl halide:acid) critically impact purity and yield.
Q. How should researchers determine the purity and stability of this compound under various storage conditions?
- Methodological Answer :
- HPLC/GC-MS : Quantify purity (>95% threshold for research-grade material). Use C18 columns (HPLC) with UV detection at 220–260 nm.
- Accelerated Stability Studies : Store samples at 4°C (short-term), -20°C (long-term), and 25°C (degradation control). Monitor via TLC or NMR for decomposition (e.g., ester hydrolysis or oxidation).
Advanced Research Questions
Q. What strategies are effective in elucidating the anti-inflammatory mechanisms of 3-(2-chlorophenyl)-2-methyl-2-propenoic acid?
- Methodological Answer :
- Enzyme Inhibition Assays : Test cyclooxygenase (COX-1/COX-2) activity using colorimetric kits (e.g., prostaglandin H₂ → thromboxane conversion). IC₅₀ values can be compared to NSAIDs like ibuprofen.
- Molecular Docking : Use software (AutoDock Vina) to model interactions with COX-2’s active site. Prioritize hydrogen bonding with Arg120 and hydrophobic contacts with Tyr385 .
- In Vivo Models : Induce inflammation in murine models (e.g., carrageenan-induced paw edema) and measure cytokine levels (IL-6, TNF-α) via ELISA.
Q. How can researchers address discrepancies in reported bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify outliers. Control for variables like cell line (e.g., RAW 264.7 vs. THP-1), compound concentration (10–100 µM), and assay type (MTT vs. resazurin).
- Reproducibility Protocols : Standardize cell culture conditions (e.g., serum-free media, 5% CO₂) and validate with positive controls (e.g., dexamethasone for anti-inflammatory assays) .
Q. What in silico approaches are suitable for predicting the reactivity and interaction profiles of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO/LUMO) for redox potential.
- MD Simulations : Simulate ligand-protein binding (e.g., COX-2) in explicit solvent (water, 150 mM NaCl) over 100 ns to assess stability of interactions.
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5–3.5), permeability (Caco-2 model), and cytochrome P450 interactions .
Safety and Handling
Q. What occupational safety protocols are recommended for handling 3-(2-chlorophenyl)-2-methyl-2-propenoic acid in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal absorption (skin contact risks are highlighted in carcinogen analogs ).
- Ventilation : Use fume hoods for synthesis/purification steps. Monitor airborne concentrations via OSHA-compliant sampling (29 CFR 1910.1020) .
- Emergency Procedures : In case of exposure, rinse skin with water for 15 mins and consult occupational health specialists for biomarker monitoring (e.g., liver function tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
